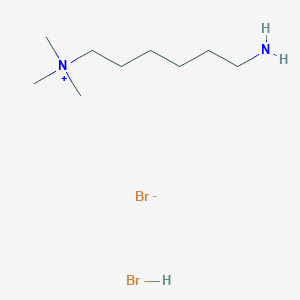

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide

Description

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide (CAS 33968-67-1) is a quaternary ammonium compound with the molecular formula C₉H₂₄Br₂N₂ and a molecular weight of 320.11 g/mol . It is a pale yellow to white solid with a melting point of 62–64°C and slight solubility in water, methanol, and dimethyl sulfoxide (DMSO) . This compound is recognized as a potent substrate for porcine kidney diamine oxidase, an enzyme involved in the oxidative deamination of biogenic amines . It is also identified as Colesevelam Aminoquat Impurity HBr, a critical reference standard in pharmaceutical quality control .

Properties

IUPAC Name |

6-aminohexyl(trimethyl)azanium;bromide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIELYIRFOUAOEZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCN.Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639228 | |

| Record name | 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33968-67-1 | |

| Record name | NSC309700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Materials and Conditions

-

Reactants :

-

6-Aminohexylamine (≥98% purity)

-

Trimethylamine (anhydrous, 99%)

-

Hydrobromic acid (48% w/w in )

-

-

Solvents : Ethanol or methanol (anhydrous)

-

Temperature : 25–40°C (room temperature to mild heating)

-

Reaction time : 6–12 hours

Procedure

-

Mixing : 6-Aminohexylamine (1.0 mol) is dissolved in 500 mL of ethanol in a three-necked flask equipped with a reflux condenser.

-

Addition : Trimethylamine (1.2 mol) is added dropwise under nitrogen atmosphere to prevent oxidation.

-

Acidification : HBr (2.5 mol) is gradually introduced, maintaining the temperature below 40°C to avoid side reactions.

-

Stirring : The mixture is stirred for 8 hours, during which a white precipitate forms.

-

Isolation : The product is filtered, washed with cold ethanol, and dried under vacuum.

Yield : 75–85% (depending on reaction scale and purity of reactants).

Industrial-Scale Production

Industrial synthesis optimizes the above protocol for cost efficiency and scalability:

Process Parameters

| Parameter | Value |

|---|---|

| Reactor type | Continuous stirred-tank reactor (CSTR) |

| Temperature | 30–35°C |

| Pressure | Atmospheric |

| Purification method | Recrystallization (ethanol/water) |

| Throughput | 50–100 kg/batch |

Key Modifications

-

Solvent recovery : Ethanol is distilled and reused to reduce waste.

-

Automated pH control : Ensures consistent protonation of the amine intermediate.

-

Crystallization : The crude product is dissolved in a 1:1 ethanol-water mixture and cooled to 4°C for high-purity crystals.

Purification and Characterization

Purification Techniques

-

Recrystallization : The product is dissolved in hot ethanol (70°C) and filtered to remove insoluble impurities. Slow cooling yields needle-like crystals.

-

Column chromatography : Silica gel (60–120 mesh) with a -methanol (9:1) eluent removes residual amines.

Characterization Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 320.11 g/mol | |

| Melting point | 210–215°C (decomposes) | |

| δ 1.35 (m, 6H), 3.05 (s, 9H) | ||

| IR (KBr) | 3350 cm (N–H stretch) |

Comparative Analysis of Synthetic Routes

A comparison of laboratory and industrial methods reveals trade-offs between yield, purity, and scalability:

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 80% | 90% |

| Purity | >95% | >99% |

| Time per batch | 12 hours | 6 hours |

| Solvent consumption | High | Optimized |

The industrial process achieves higher efficiency through continuous operation and advanced purification, albeit with higher initial capital investment.

Challenges and Optimization Strategies

Common Issues

-

Byproduct formation : Over-alkylation can occur if HBr is added too quickly.

-

Moisture sensitivity : The product hygroscopicity necessitates anhydrous conditions during storage.

Chemical Reactions Analysis

Types of Reactions: (6-Aminohexyl)trimethylammonium Bromide Hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ions can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous solutions.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include various substituted ammonium salts.

Oxidation Reactions: Products include oxidized derivatives of the amino group.

Reduction Reactions: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide is widely used in scientific research due to its unique properties:

Chemistry: It serves as a reagent in organic synthesis and catalysis.

Biology: It is used in the study of enzyme kinetics and as an inhibitor in biochemical assays.

Medicine: Research on its potential therapeutic applications, particularly in enzyme inhibition.

Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes

Mechanism of Action

The mechanism of action of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide involves its interaction with specific molecular targets:

Enzyme Inhibition: It acts as an inhibitor for enzymes such as diamine oxidase by binding to the active site and preventing substrate access.

Molecular Pathways: The compound affects pathways involving amine metabolism and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

(6-Bromohexyl)trimethylammonium Bromide

- Molecular Formula : C₉H₂₁Br₂N

- Molecular Weight : 311.09 g/mol

- Key Differences: Replaces the amino group (-NH₂) at the 6-position with a bromine atom. This substitution eliminates the primary amine’s nucleophilic reactivity, making it less suitable for enzyme-substrate interactions but useful in alkylation reactions .

Trimethylammonium Bromide

- Molecular Formula : C₃H₁₀BrN

- Molecular Weight : 140.02 g/mol

- Key Differences: A simpler analogue lacking the hexyl chain and amino group.

Functional Analogues in Biochemical Research

Methanethiosulfonate (MTS) Reagents

These cysteine-reactive compounds are used to study ion channel topology and dynamics:

Key Contrasts :

- Unlike MTSEA and MTSET, the target compound lacks a methanethiosulfonate group, rendering it non-reactive toward cysteine residues. Its quaternary ammonium group ensures permanent positive charge, similar to MTSET, but its primary application lies in enzymatic studies rather than protein labeling .

Pharmaceutical Quaternary Ammonium Salts

Key Contrasts :

- The target compound lacks the aromatic or complex heterocyclic structures seen in neostigmine or hexafluronium, which are critical for receptor binding. Its linear hexyl chain and amino group optimize interactions with diamine oxidase rather than neurological targets .

Physicochemical Properties and Solubility

| Property | This compound | MTSEA | MTSET | Trimethylammonium Bromide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 320.11 | 204.09 | 275.17 | 140.02 |

| Solubility in Water | Slight | High | High | High |

| Charge at Physiological pH | Permanent positive | Deprotonated (permeant) | Permanent positive | Permanent positive |

| Key Functional Groups | Quaternary ammonium, primary amine | Thiosulfonate, primary amine | Thiosulfonate, quaternary ammonium | Quaternary ammonium |

Enzymatic Studies

- This compound is specifically recognized by porcine kidney diamine oxidase, which catalyzes the oxidation of its primary amine group. This contrasts with MTSEA, which is metabolically inert in such systems but reactive toward cysteine thiols .

Membrane Permeability and Charge Effects

- The quaternary ammonium group in the target compound and MTSET confers membrane impermeability, unlike MTSEA, which transiently loses its charge (via NH₂ deprotonation) to cross lipid bilayers . This property makes the target compound unsuitable for intracellular modification but ideal for extracellular enzymatic assays .

Pharmaceutical Relevance

- As Colesevelam Aminoquat Impurity HBr, the compound is a benchmark for detecting and quantifying impurities in colesevelam hydrochloride formulations, ensuring compliance with regulatory standards .

Biological Activity

(6-Aminohexyl)trimethylammonium bromide hydrobromide (CAS 33968-67-1) is a quaternary ammonium compound that has garnered attention in various biological and biochemical applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C9H24Br2N2

- Molecular Weight : 442.37 g/mol

- Appearance : Solid form, typically stored at 2-8°C.

This compound functions primarily as a cell-permeable cationic agent . Its structure allows it to interact with negatively charged biological membranes, facilitating the uptake of various biomolecules into cells. This property is particularly useful in drug delivery systems and molecular imaging applications.

1. Gene Delivery

The compound has been utilized in gene therapy as a transfection agent. Its ability to form complexes with nucleic acids enhances cellular uptake, which is crucial for effective gene delivery. Research indicates that it can significantly improve the transfection efficiency in various cell lines, including HeLa and BJ fibroblasts .

2. Mitochondrial Targeting

Due to its cationic nature, this compound can target mitochondria, making it a valuable tool in studies related to mitochondrial function and pathology. It has been incorporated into probes for imaging mitochondrial activity in live cells .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its mechanism may involve disrupting microbial cell membranes due to its cationic charge, which could be beneficial in developing new antimicrobial agents .

Case Studies and Research Findings

Safety and Toxicity

While this compound is generally regarded as safe for laboratory use, its toxicity profile must be carefully evaluated in therapeutic contexts. Studies have indicated low cytotoxicity at concentrations used for transfection and imaging applications; however, further research is needed to fully characterize its safety profile in vivo .

Q & A

Q. What are the key physicochemical properties of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide relevant to experimental preparation?

Methodological Answer: The compound (CAS 33968-67-1) has the molecular formula C₉H₂₄Br₂N₂ and a molecular weight of 320.11 g/mol. Key properties include:

- Melting Point : 62–64°C .

- Solubility : Slightly soluble in DMSO, methanol, and water (critical for buffer compatibility) .

- Storage : Stable under refrigeration (2–8°C) to prevent degradation .

| Solvent | Solubility |

|---|---|

| DMSO | Slightly soluble |

| Methanol | Slightly soluble |

| Water | Slightly soluble |

Experimental Tip : For aqueous solutions, use co-solvents like DMSO (≤5% v/v) to enhance dissolution while avoiding precipitation .

Q. How should researchers optimize dissolution of this compound in aqueous or organic solvents for in vitro assays?

Methodological Answer :

- Step 1 : Pre-warm solvents to 37°C to improve solubility. Vortex intermittently for 10–15 minutes.

- Step 2 : For aqueous buffers, prepare a stock solution in DMSO (e.g., 10 mM) and dilute into assay buffers (final DMSO ≤1% to avoid cytotoxicity) .

- Step 3 : Validate solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to confirm absence of aggregates.

Note : Methanol is preferable for organic-phase reactions (e.g., HPLC), but ensure solvent compatibility with downstream assays .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Expected [M+H]⁺ ion at m/z 321.1 .

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the aminohexyl chain (δ 1.2–1.6 ppm for -CH₂- groups) and trimethylammonium moiety (δ 3.1–3.3 ppm) .

- Purity Assessment : Use HPLC with UV detection at 254 nm; purity ≥95% is acceptable for most biological studies .

Advanced Research Questions

Q. How can researchers investigate the substrate specificity of this compound for diamine oxidase enzymes?

Methodological Answer :

- Enzyme Kinetics : Use porcine kidney diamine oxidase (as referenced in ) and monitor hydrogen peroxide (H₂O₂) production via Amplex Red assay .

- Control Experiments : Compare activity against known substrates (e.g., histamine) and inhibitors (e.g., aminoguanidine).

- Data Analysis : Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots. Discrepancies in activity across species (e.g., human vs. porcine enzymes) may require isoform-specific assays .

Q. What strategies are effective for modifying this compound to enhance cellular uptake in mitochondrial-targeted studies?

Methodological Answer :

- Ligand Conjugation : Replace the bromide counterion with a triphenylphosphonium (TPP) moiety, as demonstrated in mitochondrial-targeted analogs (e.g., (6-Aminohexyl)triphenylphosphonium derivatives) .

- Thiol Ligand Exchange : Adapt strategies from gold nanorod studies (e.g., replacing CTAB with MTAB for enhanced cellular uptake) .

- Validation : Use confocal microscopy with MitoTracker probes to confirm mitochondrial colocalization .

Q. How can researchers address discrepancies in enzyme inhibition data when using this compound across different experimental models?

Methodological Answer :

- Source Variability : Test enzymes from multiple sources (e.g., recombinant human vs. porcine diamine oxidase) to identify species-specific effects .

- Buffer Optimization : Adjust pH (5–6 optimal for stability; ) and ionic strength to mimic physiological conditions.

- Interference Checks : Screen for bromide ion interference in colorimetric assays (e.g., iodide contamination in Amplex Red) using ion-selective electrodes .

Q. What are the implications of deuterated analogs in quantitative mass spectrometry studies?

Methodological Answer :

- Internal Standards : Use deuterated analogs (e.g., (6-Aminohexyl)trimethylammonium-d9 Bromide Hydrobromide) for stable isotope dilution assays (SIDAs) to improve LC-MS quantification accuracy .

- Fragmentation Patterns : Compare m/z ratios of deuterated vs. non-deuterated ions to distinguish analyte peaks from background noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.